molecular formula C14H9Cl3N2 B032023 (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile CAS No. 132252-58-5

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Cat. No. B032023
M. Wt: 311.6 g/mol
InChI Key: YVPUHAUYKMGZAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored through various chemical reactions, highlighting methodologies that could be applied to the synthesis of "(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile." For instance, the expeditious four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives demonstrates a method that might be adaptable for synthesizing complex nitrile compounds using heterogeneous catalysts in excellent yields and short reaction times (Karimi-Jaberi, Shams, & Pooladian, 2013).

Scientific Research Applications

Synthesis and Characterization of New Chemical Scaffolds

Compounds similar to (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile are synthesized and characterized to develop new biologically active compounds. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized and fully characterized. These compounds were prepared in excellent yields and represent a significant interest for developing potential pharmacological agents (Sroor, 2019).

Complexes with Metal Ions

Research on functionalized acyclic Schiff bases and related complexes with d- and f-metal ions explores the condensation reactions and formation of complexes that have potential applications in catalysis and materials science. These studies contribute to the understanding of how similar compounds might interact with metals, suggesting potential applications in designing metal-organic frameworks or catalysts (Brianese et al., 1998).

Antimicrobial Agents

Synthesis of formazans from Mannich base derivatives, including compounds with chlorophenyl groups, for use as antimicrobial agents indicates the potential of (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile derivatives in developing new antimicrobial compounds. Such research demonstrates the compound's utility in pharmaceutical applications, particularly in creating new treatments for bacterial and fungal infections (Sah et al., 2014).

Inhibitors of Biological Processes

Studies on oximino(2,6-dichlorophenyl)acetonitrile derivatives have found applications as powerful inhibitors of enzymes like carbonyl reductase, which is involved in resistance to anticancer treatments. This suggests that compounds structurally related to (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile might be explored for their potential in medical research, particularly in overcoming drug resistance in cancer therapy (Amankrah et al., 2021).

Photoelectrochemical Applications

Research into the photoelectrochemical reductions of chlorophenols in acetonitrile solution at platinum electrodes, including studies on compounds with similar chlorophenyl groups, suggests applications in environmental science. Such studies point toward the use of these compounds in green chemistry applications, such as the dechlorination of chlorophenols, indicating their potential utility in developing environmentally friendly chemical processes (Davies et al., 2002).

Safety And Hazards

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUHAUYKMGZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024927
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

CAS RN

132252-58-5
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.1 parts of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (intermediate 1), 2 parts of a solution of 4% thiophene in methanol and 480 parts of methanol is hydrogenated in the Parr apparatus at 50 degrees C with 3 parts of 5% platinum-on-charcoal catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off, washed with tetrahydrofuran and the filtrate is evaporated in vacuo. The residue is crystallized from 160 parts of 2-propanol. The product is filtered off, washed with 2,2'-oxybispropane and dried, yielding 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile. (intermediate 2).
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